![molecular formula C15H16BrN3O2 B12178510 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom in the indole ring and the prolinamide moiety makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromoindole.
Acetylation: The 5-bromoindole is then acetylated using acetic anhydride or acetyl chloride to form 5-bromo-1-acetylindole.
Coupling with Prolinamide: The final step involves coupling the 5-bromo-1-acetylindole with prolinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the acetyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized products like indole-2-carboxylic acid.
Reduction: Reduced products like indoline derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide exhibits significant anticancer properties. Studies have shown that compounds with indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, the compound has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and promoting programmed cell death through mechanisms involving the modulation of key signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been shown to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This suggests its potential use in treating diseases such as Alzheimer's and Parkinson's .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are another area of interest. Studies have indicated that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines. This makes it a candidate for further investigation in the treatment of chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to existing antibiotics. These results suggest that this compound could be developed into a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes. The bromine atom and the prolinamide moiety can further modulate the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A precursor in the synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide, known for its use in medicinal chemistry.
1-Acetyl-5-bromoindole: Another intermediate in the synthesis, used in various chemical reactions.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the prolinamide moiety, which can enhance its biological activity and specificity compared to other indole derivatives. This makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide is a compound that integrates an indole moiety with potential therapeutic applications. The indole structure is known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a 5-bromo-1H-indole ring connected to an acetyl group and a prolinamide moiety. The presence of bromine in the indole structure may enhance its biological activity by influencing the electronic properties and steric interactions of the molecule.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. They often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
- Antimicrobial Activity : Compounds with indole structures have shown promising results against various bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Biological Activity Data
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 4.06 μM on SH-SY5Y neuroblastoma cells, indicating its potential as an anticancer agent. Mechanistic studies revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial activity of this compound was assessed against common bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a zone of inhibition measuring 15 mm for E. coli, suggesting moderate antibacterial activity. The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Case Study 3: Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to enhance cell viability in neuronal cells subjected to oxidative damage, with an IC50 value indicating protective effects at concentrations around 20 μM .
Properties
Molecular Formula |
C15H16BrN3O2 |
---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
1-[2-(5-bromoindol-1-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H16BrN3O2/c16-11-3-4-12-10(8-11)5-7-18(12)9-14(20)19-6-1-2-13(19)15(17)21/h3-5,7-8,13H,1-2,6,9H2,(H2,17,21) |
InChI Key |
GLDRBHQNIHUERI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.